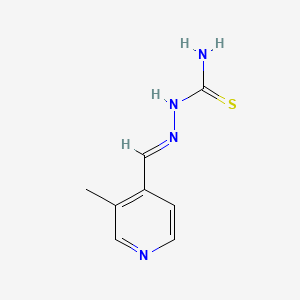
4-Formyl-3-methylpyridine thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-3-methylpyridine thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and pharmacological properties. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.
Preparation Methods
The synthesis of 4-Formyl-3-methylpyridine thiosemicarbazone typically involves the reaction of 4-formyl-3-methylpyridine with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Synthetic Route:
- Dissolve 4-formyl-3-methylpyridine in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Chemical Reactions Analysis
4-Formyl-3-methylpyridine thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
- Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Nucleophiles for substitution reactions, such as amines or thiols.
Major Products:
- Sulfoxides or sulfones from oxidation.
- Thiosemicarbazide derivatives from reduction.
- Substituted pyridine derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by inducing apoptosis.
Mechanism of Action
The mechanism of action of 4-Formyl-3-methylpyridine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. The compound can chelate metal ions, which is crucial for its biological activity. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The compound also inhibits key enzymes involved in cellular proliferation and survival .
Comparison with Similar Compounds
4-Formyl-3-methylpyridine thiosemicarbazone is unique compared to other thiosemicarbazone derivatives due to its specific structural features and biological activities. Similar compounds include:
4-Methyl-3-formylpyridine thiosemicarbazone: Similar structure but different substitution pattern.
4-Phenyl-3-formylpyridine thiosemicarbazone: Contains a phenyl group instead of a methyl group.
4-Formyl-3-ethylpyridine thiosemicarbazone: Contains an ethyl group instead of a methyl group.
These compounds share similar synthetic routes and biological activities but differ in their specific interactions with biological targets and their overall efficacy .
Properties
CAS No. |
3608-78-4 |
|---|---|
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
[(E)-(3-methylpyridin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6-4-10-3-2-7(6)5-11-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b11-5+ |
InChI Key |
UJWSYUQARHWWFW-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)/C=N/NC(=S)N |
Canonical SMILES |
CC1=C(C=CN=C1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















